
3-Fluoro-5-(trifluoromethyl)picolinic acid
Overview
Description
3-Fluoro-5-(trifluoromethyl)picolinic acid: is an organic compound with the molecular formula C7H3F4NO2 . It is a derivative of picolinic acid, where the hydrogen atoms at positions 3 and 5 of the pyridine ring are replaced by a fluorine atom and a trifluoromethyl group, respectively. This compound is known for its unique chemical properties, making it valuable in various scientific research and industrial applications .
Mechanism of Action
Target of Action
Picolinic acid, a related compound, is known to bind to zinc finger proteins (zfps), altering their structures and disrupting zinc binding
Mode of Action
If it behaves similarly to picolinic acid, it may bind to its target proteins and induce structural changes that inhibit function . The presence of fluorine atoms could potentially influence the compound’s binding affinity and selectivity, but this requires further investigation.
Pharmacokinetics
It is predicted to have high gastrointestinal absorption and permeability across the blood-brain barrier . The compound’s lipophilicity (Log Po/w) is estimated to be around 1.01 (iLOGP), 1.7 (XLOGP3), 3.51 (WLOGP), 0.41 (MLOGP), and 2.23 (SILICOS-IT), with a consensus Log Po/w of 1.77 .
Result of Action
If it acts similarly to picolinic acid, it could potentially disrupt the function of zinc finger proteins, leading to downstream effects on the processes these proteins regulate .
Action Environment
The compound is recommended to be stored in an inert atmosphere at 2-8°c , suggesting that temperature and oxygen exposure could affect its stability.
Biochemical Analysis
Biochemical Properties
3-Fluoro-5-(trifluoromethyl)picolinic acid plays a significant role in biochemical reactions, particularly as a ligand in coordination chemistry. It interacts with various enzymes, proteins, and other biomolecules, forming stable complexes. For instance, it can chelate metal ions, which is crucial for enzyme catalysis and stabilization of protein structures. The nature of these interactions often involves hydrogen bonding and van der Waals forces, contributing to the compound’s stability and reactivity in biological systems .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the absorption of zinc ions, which are vital for numerous cellular functions, including DNA synthesis and repair, and enzyme activity . Additionally, its interaction with cellular proteins can lead to changes in cell signaling pathways, impacting processes such as cell growth and apoptosis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, altering their conformation and activity. This compound can also influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are influenced by factors such as temperature, pH, and the presence of other chemicals. Long-term studies have shown that it can maintain its activity for extended periods under controlled conditions, but it may degrade over time, leading to reduced efficacy . These temporal effects are crucial for designing experiments and interpreting results in both in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit beneficial effects, such as enhancing enzyme activity or improving metal ion absorption. At high doses, it can become toxic, leading to adverse effects such as cellular damage or organ toxicity . Understanding these dosage effects is essential for determining the therapeutic window and safety profile of the compound.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. It can affect metabolic flux and alter metabolite levels, impacting overall cellular metabolism. For instance, its interaction with enzymes involved in the kynurenine pathway can influence the production of metabolites that play roles in immune response and neuroprotection .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments. The compound’s ability to chelate metal ions also influences its distribution, as it can form complexes that are transported to specific sites within the cell .
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications. These mechanisms direct the compound to specific compartments or organelles, where it can exert its biochemical effects. For example, it may localize to the nucleus to interact with transcription factors or to the mitochondria to influence metabolic processes .
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 3-Fluoro-5-(trifluoromethyl)picolinic acid typically involves the following steps:
Starting Material: The synthesis begins with 3-fluoropyridine as the starting material.
Industrial Production Methods:
In industrial settings, the production of this compound involves large-scale synthesis using continuous flow reactors. This method ensures high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions:
3-Fluoro-5-(trifluoromethyl)picolinic acid undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom at the 3-position can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation Reactions: The carboxyl group can be oxidized to form corresponding derivatives such as esters or amides.
Reduction Reactions: The carboxyl group can be reduced to form alcohols or aldehydes using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., amines, thiols), catalysts (e.g., palladium), solvents (e.g., dimethylformamide).
Oxidation: Oxidizing agents (e.g., potassium permanganate), solvents (e.g., acetic acid).
Reduction: Reducing agents (e.g., lithium aluminum hydride), solvents (e.g., tetrahydrofuran).
Major Products:
Substitution: Amino or thiol derivatives of the original compound.
Oxidation: Ester or amide derivatives.
Reduction: Alcohol or aldehyde derivatives.
Scientific Research Applications
3-Fluoro-5-(trifluoromethyl)picolinic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of agrochemicals, pharmaceuticals, and specialty chemicals
Comparison with Similar Compounds
- 3-Fluoro-4-methoxypyridine-2-carboxylic acid
- 3-Fluoro-6-(trifluoromethyl)picolinic acid
- 3-Fluoropicolinic acid
- 3-Fluoro-5-hydroxypicolinic acid
Comparison:
3-Fluoro-5-(trifluoromethyl)picolinic acid is unique due to the presence of both a fluorine atom and a trifluoromethyl group on the pyridine ring. This combination imparts distinct chemical properties, such as increased lipophilicity and metabolic stability, making it more suitable for certain applications compared to its analogs .
Properties
IUPAC Name |
3-fluoro-5-(trifluoromethyl)pyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F4NO2/c8-4-1-3(7(9,10)11)2-12-5(4)6(13)14/h1-2H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRZWUUUZTIMHML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1F)C(=O)O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F4NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40514772 | |
| Record name | 3-Fluoro-5-(trifluoromethyl)pyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40514772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89402-28-8 | |
| Record name | 3-Fluoro-5-(trifluoromethyl)pyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40514772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


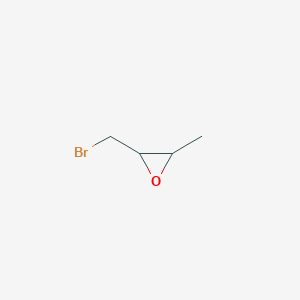
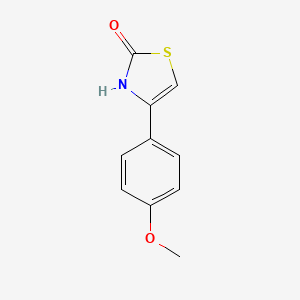
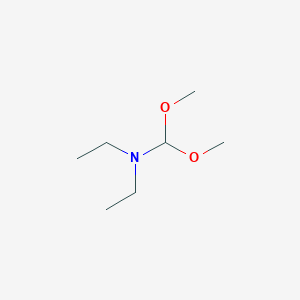
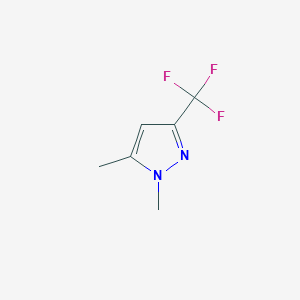
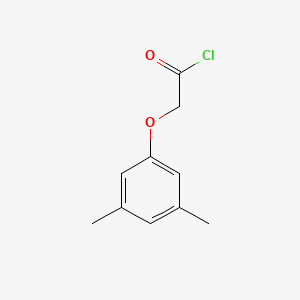
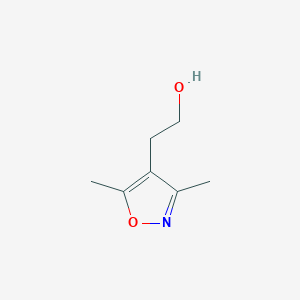
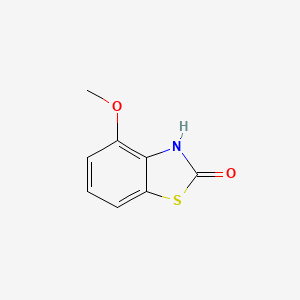
![8,9-Difluoro-5-methyl-1-oxo-1,5,6,7-tetrahydropyrido[3,2,1-ij]quinoline-2-carboxylic acid](/img/structure/B1316443.png)
![2-Methylpyrazolo[1,5-a]pyrimidine](/img/structure/B1316446.png)
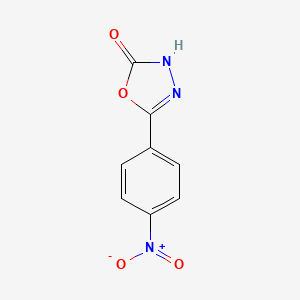
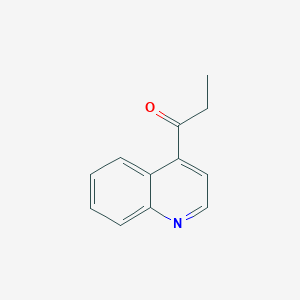
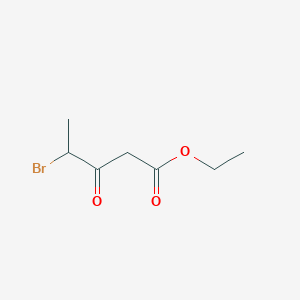

![7-Chloro-1H-imidazo[4,5-B]pyridine](/img/structure/B1316458.png)
